molecular formula C22H32N2O3 B7065145 N-[[4-(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)morpholin-2-yl]methyl]acetamide

N-[[4-(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)morpholin-2-yl]methyl]acetamide

Cat. No.: B7065145
M. Wt: 372.5 g/mol
InChI Key: OOERCPGHMUSEEM-UHFFFAOYSA-N
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Description

N-[[4-(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)morpholin-2-yl]methyl]acetamide is a complex organic compound with a unique structure that includes a naphthalene ring, a morpholine ring, and an acetamide group

Properties

IUPAC Name

N-[[4-(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)morpholin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-15(25)23-13-17-14-24(10-11-27-17)20(26)16-6-7-18-19(12-16)22(4,5)9-8-21(18,2)3/h6-7,12,17H,8-11,13-14H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOERCPGHMUSEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)C(=O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)morpholin-2-yl]methyl]acetamide typically involves multiple steps. One common route starts with the preparation of the naphthalene derivative, followed by the introduction of the morpholine ring and finally the acetamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)morpholin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

N-[[4-(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)morpholin-2-yl]methyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)morpholin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives, morpholine-containing molecules, and acetamide-based compounds. Examples include:

  • Naphthalene-2-carboxamide
  • Morpholine-4-carboxamide
  • N-acetylmorpholine

Uniqueness

What sets N-[[4-(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)morpholin-2-yl]methyl]acetamide apart is its unique combination of these functional groups, which can confer specific properties such as enhanced stability, selectivity for certain biological targets, and unique reactivity in chemical reactions. This makes it a valuable compound for research and potential therapeutic applications.

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